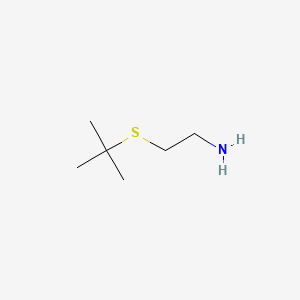

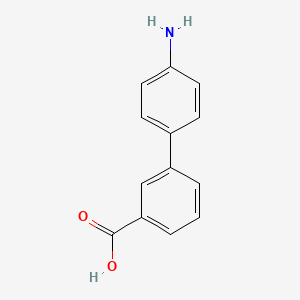

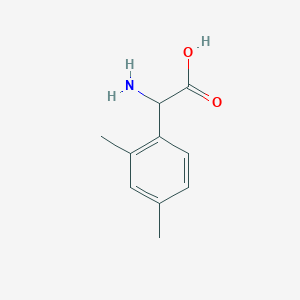

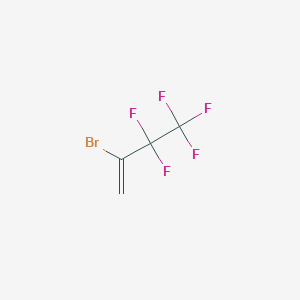

![molecular formula C12H18BrNO2 B1272730 N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine CAS No. 355383-43-6](/img/structure/B1272730.png)

N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine” is a chemical compound that is related to a class of drugs known as NBOMe derivatives . These drugs have been the cause of severe intoxications and even deaths . They act as 5-HT 2A receptors agonists and have been reported to produce serotonin-like syndrome with bizarre behavior, severe agitation, and seizures persisting for as long as 3 days .

Applications De Recherche Scientifique

Pharmaceutical Research

This compound is structurally related to indole derivatives, which are known for their wide range of biological activities. Indole derivatives have been studied for their potential as antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase agents . The presence of a bromo-methoxyphenyl moiety could influence the binding affinity to various biological targets, making it a valuable scaffold for drug development.

Analytical Chemistry

In analytical chemistry, compounds like N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine can be used as reference standards or reagents in chromatographic methods such as LC-HR-MS/MS to identify and quantify metabolites in biological samples .

Catalysis

Due to its potential to form strong covalent bonds with other molecules, this compound might be explored as a catalyst in organic synthesis. Its structural features could facilitate the transfer of electrons or protons in catalytic cycles.

Antibacterial Research

Derivatives of (5-bromo-2-methoxyphenyl)methyl compounds have shown antibacterial activities against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus . This suggests that N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine could be investigated for its antibacterial properties.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The misuse of NBOMe derivatives, including this compound, is a growing problem worldwide . Future research will likely focus on better understanding the effects of these compounds, developing methods for their detection, and finding ways to treat or prevent the harmful effects associated with their use .

Propriétés

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2/c1-9(8-15-2)14-7-10-6-11(13)4-5-12(10)16-3/h4-6,9,14H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIASJWGKWHGDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=C(C=CC(=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386062 |

Source

|

| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |

CAS RN |

355383-43-6 |

Source

|

| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.